6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one
Description
6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one (CAS: 83670-76-2) is a bicyclic heterocyclic compound featuring a fused pyran-pyrrolone scaffold. Its structure comprises a six-membered pyran ring fused to a five-membered pyrrolone ring, with partial saturation at the 6,7-positions. This compound is notable for its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules and functional materials. It is commercially available through suppliers such as Analytic Chemie India and is cataloged under the INT-90 standard .
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6,7-dihydro-2H-pyrano[3,4-c]pyrrol-4-one |
InChI |
InChI=1S/C7H7NO2/c9-7-6-4-8-3-5(6)1-2-10-7/h3-4,8H,1-2H2 |
InChI Key |
LPSQGWIRAXEDKJ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CNC=C21 |
Canonical SMILES |
C1COC(=O)C2=CNC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromeno[3,4-c]pyrrol-4(2H)-one Derivatives
- Synthesis: Synthesized via condensation followed by column chromatography (hexane/ethyl acetate gradient), yielding 22% product . Physical Properties: Melting point 85–88°C; IR peaks at 1730 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (pyrrolone C=O) . Key Contrast: The chromene ring enhances UV absorption and π-conjugation, making it more suitable for photochemical applications compared to the partially saturated pyrano variant.
Dihydropyrano[4,3-c]pyrrol-6(1H)-one
- Structural Differences: Oxygen atom position shifts from pyrano[3,4-c] to [4,3-c], altering ring strain and electronic distribution. Synthesis: Requires cationic rhodium(I) catalysis under microwave irradiation for cyclotrimerization of diynes. Key Contrast: The positional isomerism significantly impacts reactivity; the [4,3-c] isomer is more reactive in cycloaddition reactions due to steric accessibility of the pyrrolone carbonyl group.
2-Acylchromeno[3,4-c]pyrrol-4(2H)-one Derivatives
- Example : Synthesized via three-component reactions involving aldehydes, amines, and coumarins.
Pyrrolo[3,4-c]pyridine and Imidazole Analogues
- Example: 6,7-Dihydropyrano[3,4-d]imidazol-4(3H)-one (CAS: 1868066-29-8) Structural Differences: Replaces the pyrrolone nitrogen with an imidazole ring, introducing additional basicity and hydrogen-bonding capacity. Applications: Imidazole-containing analogues are explored as kinase inhibitors or metal-binding ligands .
Data Table: Comparative Analysis of Key Compounds
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